2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile
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Overview
Description
2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is an organic compound with the molecular formula C7H11NO. It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile typically involves the reaction of 2,2-dimethylpropanenitrile with an epoxidizing agent. One common method is the epoxidation of 2,2-dimethyl-3-butenenitrile using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Amines: Formed from the reduction of the nitrile group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile involves the reactivity of its functional groups:
Epoxide Ring: The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.
Nitrile Group: The nitrile group can participate in reduction and substitution reactions, providing a pathway to amines and other derivatives.
Comparison with Similar Compounds
2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.
2,2-Dimethyl-3-(oxiran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2,2-Dimethyl-3-(oxiran-2-yl)propylamine: Features an amine group instead of a nitrile group.
The uniqueness of this compound lies in its combination of an epoxide ring and a nitrile group, which provides distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxiran-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,5-8)3-6-4-9-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIVCJYDVIJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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